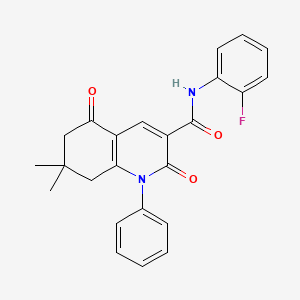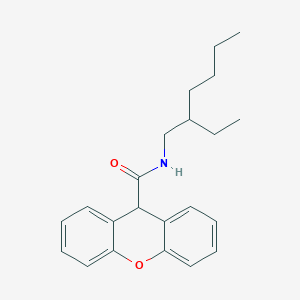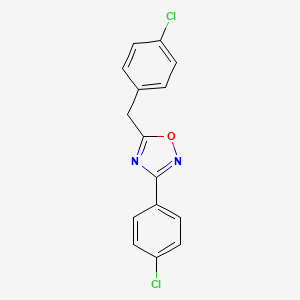![molecular formula C24H34N2O3 B11618458 1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11618458.png)
1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL is a complex organic compound with a molecular formula of C24H34N2O3
Métodos De Preparación
The synthesis of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-sec-butylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and piperazino groups can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency.
Aplicaciones Científicas De Investigación
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and piperazino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL include:
1-[2-(TERT-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL: This compound has a tert-butyl group instead of a sec-butyl group, which may affect its chemical reactivity and biological activity.
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-2-PROPANOL: The presence of a hydroxyl group instead of a methoxy group can influence its solubility and interaction with molecular targets.
1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-CHLOROPHENYL)PIPERAZINO]-2-PROPANOL: The substitution of a chlorine atom can alter its electronic properties and reactivity in chemical reactions.
These comparisons highlight the uniqueness of 1-[2-(SEC-BUTYL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-PROPANOL in terms of its specific functional groups and their impact on its overall properties and applications.
Propiedades
Fórmula molecular |
C24H34N2O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-(2-butan-2-ylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H34N2O3/c1-4-19(2)23-7-5-6-8-24(23)29-18-21(27)17-25-13-15-26(16-14-25)20-9-11-22(28-3)12-10-20/h5-12,19,21,27H,4,13-18H2,1-3H3 |
Clave InChI |
DRMNDTDVQFZCHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide](/img/structure/B11618376.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618380.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618381.png)

![5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11618391.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11618392.png)
![Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-](/img/structure/B11618395.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11618398.png)


![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618445.png)
![[11-(3-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11618452.png)
